molecular formula C19H16O B14479063 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- CAS No. 64977-33-9

1-Propanone, 2-(1-naphthalenyl)-1-phenyl-

Katalognummer: B14479063
CAS-Nummer: 64977-33-9
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: MOFVVODLRGERIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 2-(1-naphthalenyl)-1-phenyl- is an organic compound with a complex structure that includes both naphthalene and phenyl groups

Vorbereitungsmethoden

The synthesis of 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- typically involves the reaction of naphthalene derivatives with phenylacetyl chloride under specific conditions. The reaction is often carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Propanone, 2-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 2-(1-naphthalenyl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 2-(1-naphthalenyl)-1-phenyl- can be compared with similar compounds such as:

The uniqueness of 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- lies in its combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

64977-33-9

Molekularformel

C19H16O

Molekulargewicht

260.3 g/mol

IUPAC-Name

2-naphthalen-1-yl-1-phenylpropan-1-one

InChI

InChI=1S/C19H16O/c1-14(19(20)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3

InChI-Schlüssel

MOFVVODLRGERIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.